3,4-Dimethylphenylsulfonylethanol

Oncology WNT signaling β-hydroxy sulfone

Variable aryl substitution in sulfone intermediates often derails CNS drug syntheses. This 3,4-dimethylphenylsulfonylethanol (CAS 688763-00-0) offers a defined substitution pattern that ensures reproducible reactivity in nucleophilic substitutions, esterifications, and eliminations. • EC₅₀ 0.49 μM vs. DVL-GFP - validated WNT pathway inhibition for medulloblastoma & glioblastoma research. • cLogP 2.15 & tPSA 62.75 Ų - blood-brain barrier-penetrant physicochemical profile. • MW 214.28, high ligand efficiency - ideal for FBDD libraries & rapid analoging. Consistent batch quality; immediate dispatch for discovery programs.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
Cat. No. B7480942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenylsulfonylethanol
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)CCO)C
InChIInChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3
InChIKeyPCJZUETXZTXNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethylphenylsulfonylethanol Overview


3,4-Dimethylphenylsulfonylethanol (CAS 688763-00-0) is an organosulfur compound belonging to the β-hydroxy sulfone class, characterized by a 3,4-dimethylphenyl ring linked via a sulfonyl bridge to an ethanol moiety . Its molecular formula is C₁₀H₁₄O₃S with a molecular weight of 214.28 g/mol . The compound appears as a white to off-white crystalline solid with a melting point of approximately 62–64 °C and exhibits solubility in common organic solvents such as ethanol and dichloromethane . The specific 3,4-substitution pattern on the phenyl ring imparts distinct steric and electronic properties that differentiate it from unsubstituted, mono-substituted, or alternatively di-substituted phenylsulfonylethanol analogs .

3,4-Dimethylphenylsulfonylethanol: Substitution Risks


The interchangeability of sulfonyl-containing intermediates is fundamentally constrained by the sensitivity of reaction outcomes to aryl substitution patterns. Within the β-hydroxy sulfone class, the position and number of methyl groups on the phenyl ring critically modulate electronic density at the sulfonyl group and steric hindrance around the reactive ethanol moiety . These factors directly govern reactivity in key transformations, including nucleophilic substitution, esterification, and elimination reactions . Consequently, substituting 3,4-dimethylphenylsulfonylethanol with an analog—such as 4-methylphenylsulfonylethanol, 2,4-dimethylphenylsulfonylethanol, or 3,5-dimethylphenylsulfonylethanol—can lead to divergent reaction kinetics, altered regioselectivity, or even complete failure of the intended synthetic pathway [1]. The following quantitative evidence establishes the verifiable differentiation that justifies selective procurement of this specific isomer.

3,4-Dimethylphenylsulfonylethanol: Comparative Evidence


WNT/β-Catenin Pathway Inhibition Potency

In a comparative study of β-hydroxy sulfone analogs targeting the WNT/β-catenin pathway, 3,4-dimethylphenylsulfonylethanol demonstrated an EC₅₀ of 0.49 μM for inhibiting DVL-GFP recruitment in HEK293 cells . This potency directly contrasts with the 2,4-dimethylphenylsulfonylethanol analog, which exhibited no detectable activity at concentrations up to 10 μM, underscoring the critical dependence of bioactivity on the precise methyl substitution pattern .

Oncology WNT signaling β-hydroxy sulfone Structure-Activity Relationship

Lipophilicity and Developability Profile

The calculated partition coefficient (cLogP) for 3,4-dimethylphenylsulfonylethanol is 2.15 , positioning it within the optimal range for oral bioavailability (Lipinski's Rule of Five recommends LogP < 5). In comparison, a structurally more complex sulfonyl-ketone analog, 1-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, exhibits a significantly higher cLogP of 3.35 , which may predispose it to increased metabolic liability and poorer aqueous solubility [1].

Medicinal Chemistry ADME Properties Lipophilicity Drug Design

Polar Surface Area and CNS Permeability

The topological polar surface area (tPSA) of 3,4-dimethylphenylsulfonylethanol is calculated to be 62.75 Ų . This value is notably lower than that of a more polar piperazinyl-ethanol derivative, 2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, which has a calculated tPSA of approximately 72.0 Ų .

Medicinal Chemistry CNS Drug Delivery Polar Surface Area Physicochemical Property

Molecular Weight and Ligand Efficiency

3,4-Dimethylphenylsulfonylethanol possesses a molecular weight of 214.28 g/mol . This is significantly lower than many structurally related analogs, such as 2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol (MW = 298.4 g/mol) and 1-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone (MW = 302.4 g/mol) .

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency Molecular Weight

3,4-Dimethylphenylsulfonylethanol: Application Scenarios


CNS-Penetrant WNT/β-Catenin Inhibitor Scaffold

Based on its sub-micromolar EC₅₀ (0.49 μM) against DVL-GFP recruitment and its favorable tPSA (62.75 Ų) for blood-brain barrier penetration, 3,4-dimethylphenylsulfonylethanol is a strategically valuable scaffold for developing brain-penetrant therapeutics targeting aberrant WNT signaling in CNS tumors such as medulloblastoma and glioblastoma . Its structural simplicity (MW 214.28 g/mol) further allows for rapid analoging to optimize both potency and CNS pharmacokinetics .

Oral Anti-Inflammatory Drug Intermediate

With a cLogP of 2.15, 3,4-dimethylphenylsulfonylethanol resides in the 'sweet spot' for oral absorption . This property makes it an attractive starting point for synthesizing sulfonamide derivatives with anti-inflammatory activity, as the sulfonyl group provides a handle for further functionalization while maintaining an ADME-friendly physicochemical profile . Researchers can leverage this balanced lipophilicity to avoid the solubility and metabolic liabilities often associated with higher LogP analogs (e.g., cLogP 3.35) .

Fragment for FBDD Screening Libraries

Its low molecular weight (214.28 g/mol) and defined 3D structure render 3,4-dimethylphenylsulfonylethanol a suitable fragment for FBDD screening libraries . The compound's validated biochemical activity (EC₅₀ = 0.49 μM) demonstrates that it can engage a therapeutically relevant protein target (DVL) despite its small size, resulting in a high ligand efficiency index . Procurement for fragment screening collections is justified by this favorable balance of molecular simplicity and demonstrable bioactivity.

Reverse-Phase HPLC Analytical Standard

The compound's established utility in reverse-phase HPLC analysis, using a methanol/sodium acetate buffer (pH 4.6) mobile phase with a tailing factor requirement of <2, positions it as a reference standard for developing and validating chromatographic purity methods for sulfonyl-containing intermediates . Its moderate hydrophobicity (cLogP 2.15) ensures a distinct and reproducible retention time suitable for quality control applications .

Technical Documentation Hub

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